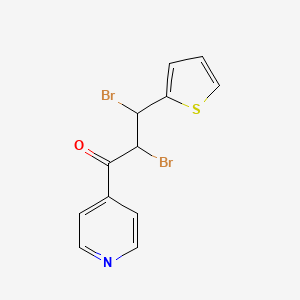
2,3-Dibromo-1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one is an organic compound that features a pyridine ring, a thiophene ring, and two bromine atoms. This compound is of interest in various fields of chemistry due to its unique structure and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one typically involves the bromination of a precursor compound. One possible route is the bromination of 1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to optimize the process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atoms.
Oxidation Reactions: The thiophene ring can be oxidized under certain conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used.
Reduction: The major product would be 1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one.
Oxidation: Oxidized derivatives of the thiophene ring.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of biological pathways involving brominated compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Possible applications in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-1-(pyridin-4-yl)propan-1-one: Lacks the thiophene ring.
1-(Pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one: Lacks the bromine atoms.
2,3-Dibromo-1-(thiophen-2-yl)propan-1-one: Lacks the pyridine ring.
Uniqueness
The presence of both the pyridine and thiophene rings, along with the bromine atoms, makes 2,3-Dibromo-1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one unique
Properties
CAS No. |
89566-92-7 |
|---|---|
Molecular Formula |
C12H9Br2NOS |
Molecular Weight |
375.08 g/mol |
IUPAC Name |
2,3-dibromo-1-pyridin-4-yl-3-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C12H9Br2NOS/c13-10(9-2-1-7-17-9)11(14)12(16)8-3-5-15-6-4-8/h1-7,10-11H |
InChI Key |
RASZHZOJNSZPAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(C(C(=O)C2=CC=NC=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















